molecular formula C11H10N2OS B1349839 Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime CAS No. 57372-14-2

Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime

Cat. No.: B1349839
CAS No.: 57372-14-2
M. Wt: 218.28 g/mol
InChI Key: FVKOYJDOHUHQMZ-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime: is a chemical compound known for its diverse applications in scientific research. It is characterized by its complex molecular structure, which includes a thiazole ring and a phenyl group, making it a versatile compound in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime typically involves the reaction of 2-phenyl-4-thiazolyl ketone with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the temperature maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

  • Ethanone, 1-(2-thiazolyl)-, oxime
  • Ethanone, 1-(4-thiazolyl)-, oxime
  • Ethanone, 1-(2-phenyl)-, oxime

Uniqueness: Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime is unique due to the presence of both a phenyl group and a thiazole ring in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it more versatile compared to its analogs.

Properties

IUPAC Name

N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-8(13-14)10-7-15-11(12-10)9-5-3-2-4-6-9/h2-7,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKOYJDOHUHQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CSC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372544
Record name Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57372-14-2
Record name Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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